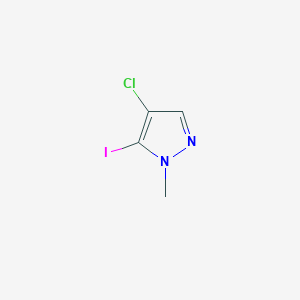
4-(Azidomethyl)-2-methyl-1,3-thiazole
Übersicht
Beschreibung
4-(Azidomethyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. The presence of both azido and thiazole groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with an azidomethylating agent. One common method is the reaction of 2-methyl-1,3-thiazole with chloromethyl azide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk associated with handling azides, which are known to be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azidomethyl)-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Cycloaddition Reactions: Alkynes and copper(I) catalysts are commonly used. The reactions are often performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used. The reactions are typically carried out under atmospheric pressure.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Cycloaddition Reactions: Products include triazole derivatives.
Reduction Reactions: Products include amine derivatives of thiazole.
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioorthogonal chemistry techniques, which allow for the labeling and tracking of biomolecules in living systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Azidomethyl)-2-methyl-1,3-thiazole is primarily based on its ability to undergo cycloaddition and substitution reactions. In biological systems, it can react with biomolecules containing alkyne or thiol groups, forming stable triazole or thioether linkages. These reactions are often used in bioorthogonal chemistry to label and track proteins, nucleic acids, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azidomethyl)-1,3-thiazole: Lacks the methyl group at the 2-position, which can affect its reactivity and stability.
2-Methyl-1,3-thiazole: Lacks the azido group, making it less reactive in cycloaddition and substitution reactions.
4-(Azidomethyl)-2-methyl-1,3-oxazole: Contains an oxygen atom instead of sulfur, which can influence its chemical properties and reactivity.
Uniqueness
4-(Azidomethyl)-2-methyl-1,3-thiazole is unique due to the presence of both azido and thiazole groups, which confer high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Eigenschaften
IUPAC Name |
4-(azidomethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c1-4-8-5(3-10-4)2-7-9-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOJPRDWBZEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol](/img/structure/B2355182.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)
![N-(3-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2355187.png)


![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)

![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2355193.png)


